molecular formula C8H4Br2N4 B3040338 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile CAS No. 189701-21-1

5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile

Cat. No.: B3040338
CAS No.: 189701-21-1
M. Wt: 315.95 g/mol
InChI Key: MNQCQOVTHVRUAE-UHFFFAOYSA-N
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Description

5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile: is a heterocyclic compound with the molecular formula C8H4Br2N4. It is characterized by the presence of two bromomethyl groups attached to a pyrazine ring, which also bears two cyano groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile typically involves the bromination of 5,6-dimethylpyrazine-2,3-dicarbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, substitution with amines yields aminomethylpyrazine derivatives, while oxidation may lead to the formation of pyrazine dicarboxylic acids .

Scientific Research Applications

Chemistry: 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized materials .

Biology and Medicine: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coordination complexes. These materials have applications in electronics, catalysis, and materials science .

Mechanism of Action

The mechanism of action of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as leaving groups, allowing nucleophiles to attack the pyrazine ring. This reactivity is exploited in the synthesis of various derivatives with potential biological and industrial applications .

Properties

IUPAC Name

5,6-bis(bromomethyl)pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N4/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQCQOVTHVRUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(C(=N1)C#N)C#N)CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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